4-Allylpiperidine-4-carboxylic acid
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Overview
Description
4-Allylpiperidine-4-carboxylic acid is a piperidine derivative characterized by the presence of an allyl group and a carboxylic acid functional group. Piperidine derivatives are known for their significant role in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-allylpiperidine-4-carboxylic acid typically involves the allylation of piperidine-4-carboxylic acid. One common method is the reaction of piperidine-4-carboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Allylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Various allyl-substituted derivatives
Scientific Research Applications
4-Allylpiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 4-allylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: Lacks the allyl group, making it less reactive in certain chemical reactions.
4-Aminopiperidine-4-carboxylic acid: Contains an amino group instead of an allyl group, leading to different biological activities and chemical reactivity
Uniqueness: 4-Allylpiperidine-4-carboxylic acid is unique due to the presence of both an allyl group and a carboxylic acid functional group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-prop-2-enylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-2-3-9(8(11)12)4-6-10-7-5-9/h2,10H,1,3-7H2,(H,11,12) |
InChI Key |
FMOHNFJKWOJTOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
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